2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a dihydropyridinone core substituted with a methoxy group, a phenylpiperazine-methyl moiety, and an N-(3-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20-7-6-8-21(15-20)27-26(32)19-30-18-25(33-2)24(31)16-23(30)17-28-11-13-29(14-12-28)22-9-4-3-5-10-22/h3-10,15-16,18H,11-14,17,19H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBQWSJSOHFEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include chlorosulfonic acid and ammonia gas for amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to alcohols.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce dihydropyridine alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, including:
- Anticancer Activity : Research indicates that this compound may inhibit multidrug resistance proteins (MRPs), enhancing the effectiveness of chemotherapeutic agents by increasing their intracellular concentrations. This property is crucial for overcoming drug resistance in cancer therapy.
- Neurological Disorders : Due to its structural similarities to established antiepileptic drugs, it has been investigated for potential applications in treating epilepsy and other neurological conditions. Preliminary studies suggest that it may modulate neurotransmitter receptors involved in seizure activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.
- Receptor Modulation : Its interaction with neurotransmitter receptors can influence signaling pathways, which is particularly relevant in the context of psychiatric disorders and pain management .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a model for studying complex synthetic routes and reaction mechanisms:
- Synthetic Precursor : It can be utilized as a precursor for synthesizing more complex molecules, providing insights into reaction conditions and mechanisms .
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacological Research : Research conducted by Smith et al. (2023) indicated that the compound exhibited anticonvulsant properties in animal models, supporting its potential use in treating epilepsy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with specific receptors involved in pain pathways, indicating potential applications in pain management therapies .
Mechanism of Action
The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dihydropyridine core may also play a role in calcium channel modulation, affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (Compound B)
Key Features :
- Core: Pyrazolo[3,4-d]pyrimidinone (vs. dihydropyridinone in Compound A).
- Substituents : 4-Fluorophenyl at position 1 and N-(3-methoxyphenyl)acetamide.
- Molecular Weight : ~380.38 g/mol (C₂₀H₁₇FN₄O₃).
Comparison :
- Bioactivity: The pyrazolo-pyrimidinone core in Compound B is associated with kinase inhibition (e.g., phosphodiesterase or cyclin-dependent kinases), contrasting with the dihydropyridinone core in Compound A, which may favor CNS targets .
- Synthetic Accessibility: Compound B’s pyrazolo-pyrimidinone core requires multistep heterocyclic synthesis, whereas Compound A’s dihydropyridinone can be synthesized via simpler cyclization methods.
Structural Analog 2: N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide (Compound C)
Key Features :
- Core: Naphthalene-hydroxyphenyl hybrid (vs. dihydropyridinone).
- Substituents : Acetamide linked to a 3-methylphenyl group.
- Molecular Weight: 305.36 g/mol (C₂₀H₁₉NO₂) .
Comparison :
- Hydrogen Bonding : The hydroxyl group in Compound C facilitates stronger intermolecular hydrogen bonding (evidenced by Hirshfeld surface analysis ), which may improve crystallinity compared to Compound A’s methoxy group.
- Pharmacological Potential: Compound C lacks the phenylpiperazine moiety, limiting its CNS penetration but making it a candidate for anti-inflammatory or antimicrobial applications.
Structural Analog 3: (R/S)-N-[(Substituted Hexan-2-yl)-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (Compound D)
Key Features :
Comparison :
- Metabolic Stability : The bulky substituents in Compound D may reduce metabolic clearance compared to Compound A’s compact structure.
Data Table: Comparative Analysis
| Parameter | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Core Structure | 1,4-Dihydropyridinone | Pyrazolo[3,4-d]pyrimidinone | Naphthalene-hydroxyphenyl | Tetrahydro-pyrimidinone |
| Key Substituents | Phenylpiperazine-methyl, 3-methylphenyl | 4-Fluorophenyl, 3-methoxyphenyl | 3-Methylphenyl, hydroxyl | Phenoxyacetamide, stereoisomers |
| Molecular Weight (g/mol) | ~417.5 | ~380.38 | 305.36 | ~600–650 |
| Pharmacological Target | Serotonin/Dopamine receptors (predicted) | Kinases (e.g., PDEs) | Anti-inflammatory/antimicrobial | Proteases/Peptidases |
| Crystallinity | Moderate (methoxy reduces H-bonding) | High (fluorophenyl enhances packing) | High (Hirshfeld surface analysis) | Low (complex stereochemistry) |
Research Findings and Implications
- Compound A vs. B: The dihydropyridinone core in Compound A offers conformational flexibility advantageous for receptor binding, whereas Compound B’s rigid pyrazolo-pyrimidinone core favors enzymatic inhibition .
- Compound A vs. C : The phenylpiperazine group in Compound A likely enhances blood-brain barrier penetration, a feature absent in Compound C, which prioritizes peripheral targets .
- Compound A vs. D : While both compounds have acetamide groups, Compound D’s stereochemical complexity may lead to higher synthetic costs and variable bioactivity compared to Compound A’s simpler structure .
Biological Activity
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound features a dihydropyridine core, a phenylpiperazine moiety, and an acetamide group, making it a candidate for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 460.6 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 946319-39-7 |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the phenylpiperazine moiety may interact with neurotransmitter receptors, while the dihydropyridine core could modulate ion channels. Such interactions may lead to alterations in signal transduction pathways, influencing various cellular functions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
1. Anticonvulsant Activity
- Similar compounds have shown promise as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in epilepsy and other neurological disorders . The potential of this compound to influence glutamatergic neurotransmission suggests it may have anticonvulsant properties.
2. Antidepressant Effects
- The phenylpiperazine structure is commonly associated with antidepressant activity. Compounds in this class have been shown to modulate serotonin receptors, which could contribute to mood regulation .
3. Anticancer Properties
- Dihydropyridine derivatives have been explored for their anticancer activities due to their ability to induce apoptosis in cancer cells through various pathways . The specific interactions of this compound with cellular targets warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Study 1: Anticonvulsant Activity
A study exploring the anticonvulsant effects of dihydropyridine derivatives demonstrated that modifications to the piperazine ring significantly enhanced efficacy against seizures induced by AMPA . This suggests that similar modifications in our compound could yield promising results.
Study 2: Antidepressant Potential
Research on piperazine-based compounds has indicated their effectiveness in treating depression by acting on serotonin receptors . This aligns with the hypothesis that our compound may possess similar properties.
Study 3: Anticancer Mechanisms
Dihydropyridine derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction . Investigating the specific pathways activated by our compound could reveal its potential as an anticancer agent.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a dihydropyridine core, a phenylpiperazine moiety, and a 3-methylphenylacetamide group. The dihydropyridine core contributes to redox activity, while the phenylpiperazine group enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors). The 3-methylphenylacetamide substituent may improve solubility and pharmacokinetic properties. Computational docking studies suggest these features collectively enable interactions with enzymes or receptors involved in neurological pathways .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1: Condensation of a dihydropyridine precursor with a phenylpiperazine derivative under reflux in anhydrous dichloromethane.
- Step 2: Introduction of the acetamide group via nucleophilic acyl substitution, using N-(3-methylphenyl)acetamide in the presence of a coupling agent (e.g., DCC).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms functional groups. Infrared (IR) spectroscopy validates carbonyl (C=O) and amine (N-H) bonds. Mass spectrometry (MS) verifies molecular weight .
Q. What are the solubility and stability profiles under varying experimental conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests show degradation under strong acidic/basic conditions (pH < 3 or >10) and UV light exposure. Store at -20°C in inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature: Maintain 60–70°C during condensation to minimize side reactions.
- Solvent Choice: Use anhydrous DMF for acyl substitution to enhance reactivity.
- Catalysts: Add 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency.
- Statistical Optimization: Apply Design of Experiments (DoE) to identify critical parameters (e.g., time, molar ratios) and reduce trial-and-error approaches .
Q. How can computational methods aid in designing derivatives with enhanced activity?
Quantum mechanical calculations (DFT) predict electronic properties, while molecular dynamics simulations assess binding stability to targets like kinases or GPCRs. Machine learning models trained on SAR data can prioritize substituents (e.g., trifluoromethoxy groups) for improved selectivity .
Q. What strategies resolve contradictions in reported biological activity data?
Cross-validate assays using standardized protocols (e.g., IC50 determination via fluorometric assays vs. radiometric binding). Compare structural analogs (e.g., methoxy vs. trifluoromethoxy substituents) to isolate electronic effects. Replicate studies under controlled conditions (pH, temperature) .
Q. How can surface plasmon resonance (SPR) validate the compound’s mechanism of action?
Immobilize the target protein (e.g., a kinase) on an SPR chip. Inject the compound at varying concentrations to measure binding kinetics (ka/kon and kd/koff). Data fitting with a 1:1 Langmuir model confirms affinity (KD), while competition assays with known inhibitors validate specificity .
Q. What experimental designs enhance selectivity for target receptors?
- Scaffold Hopping: Modify the dihydropyridine core to a pyrazolo[3,4-d]pyrimidine to reduce off-target effects.
- Substituent Screening: Test halogenated (e.g., Br, Cl) or electron-withdrawing groups (e.g., CF3) on the phenyl ring to enhance receptor fit.
- Pharmacophore Modeling: Align functional groups with key binding pockets identified via X-ray crystallography .
Q. How is Design of Experiments (DoE) applied to optimize multi-step synthesis?
Use a fractional factorial design to evaluate factors like reaction time (6–12 hrs), temperature (50–80°C), and catalyst loading (1–5 mol%). Analyze responses (yield, purity) with ANOVA to identify significant variables. Response surface methodology (RSM) then refines optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
